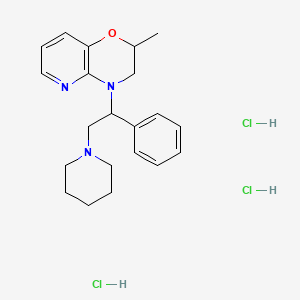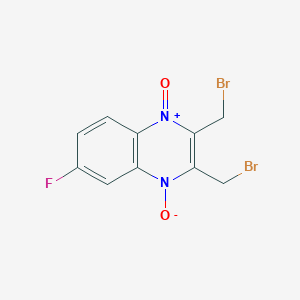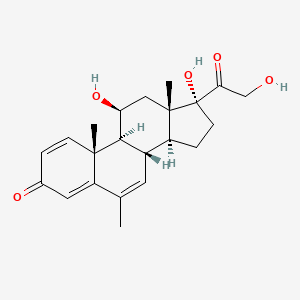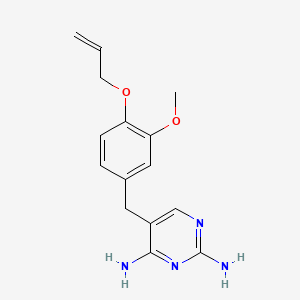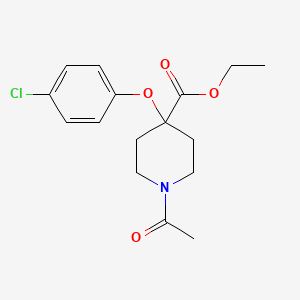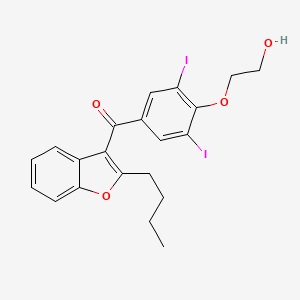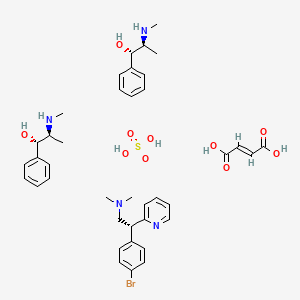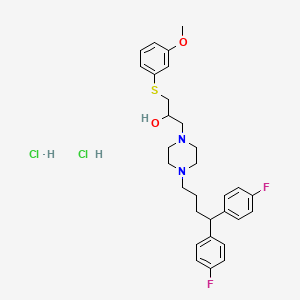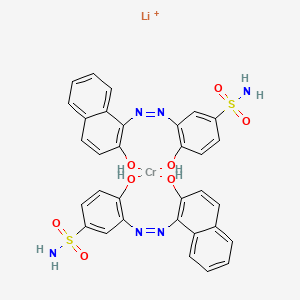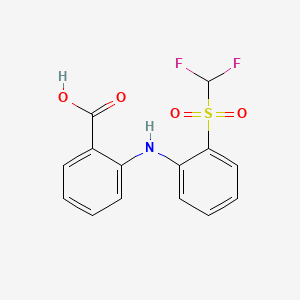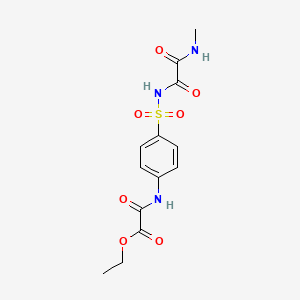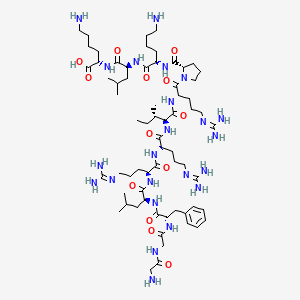
De-tyr-dynorphin(2-13)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
De-tyr-dynorphin(2-13) is a peptide fragment derived from dynorphin A, an endogenous opioid peptide. Dynorphins are part of the opioid peptide family and primarily interact with kappa opioid receptors in the central nervous system. De-tyr-dynorphin(2-13) is a truncated form of dynorphin A, lacking the N-terminal tyrosine residue, which alters its interaction with opioid receptors and other molecular targets .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of De-tyr-dynorphin(2-13) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods
Industrial production of De-tyr-dynorphin(2-13) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness .
化学反应分析
Types of Reactions
De-tyr-dynorphin(2-13) can undergo various chemical reactions, including:
Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds if present.
Substitution: Amino acid side chains can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine yields methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
科学研究应用
De-tyr-dynorphin(2-13) has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating kappa opioid receptor activity and its effects on neurotransmission.
Medicine: Explored for potential therapeutic applications in pain management and mood disorders.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
作用机制
De-tyr-dynorphin(2-13) exerts its effects primarily through interaction with kappa opioid receptors. The absence of the N-terminal tyrosine residue alters its binding affinity and efficacy compared to full-length dynorphin A. This interaction modulates various signaling pathways, including inhibition of adenylate cyclase and modulation of ion channel activity .
相似化合物的比较
Similar Compounds
Dynorphin A (1-17): Full-length peptide with high affinity for kappa opioid receptors.
Dynorphin A (1-13): Similar to De-tyr-dynorphin(2-13) but includes the N-terminal tyrosine.
Dynorphin B: Another dynorphin peptide with distinct receptor interactions
Uniqueness
De-tyr-dynorphin(2-13) is unique due to its truncated structure, which results in different receptor binding properties and biological activities. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides and their receptors .
属性
CAS 编号 |
84211-35-8 |
|---|---|
分子式 |
C66H117N23O13 |
分子量 |
1440.8 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C66H117N23O13/c1-7-40(6)53(61(99)84-45(25-17-31-78-66(74)75)62(100)89-32-18-26-50(89)60(98)83-42(21-11-13-27-67)55(93)86-48(34-39(4)5)58(96)85-46(63(101)102)22-12-14-28-68)88-56(94)44(24-16-30-77-65(72)73)81-54(92)43(23-15-29-76-64(70)71)82-57(95)47(33-38(2)3)87-59(97)49(35-41-19-9-8-10-20-41)80-52(91)37-79-51(90)36-69/h8-10,19-20,38-40,42-50,53H,7,11-18,21-37,67-69H2,1-6H3,(H,79,90)(H,80,91)(H,81,92)(H,82,95)(H,83,98)(H,84,99)(H,85,96)(H,86,93)(H,87,97)(H,88,94)(H,101,102)(H4,70,71,76)(H4,72,73,77)(H4,74,75,78)/t40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,53-/m0/s1 |
InChI 键 |
HISVWCQNZHJALM-JUQJVZEOSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN |
规范 SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


